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Introduction:

Cryopreservation is a critical technology for the long-term storage of biological samples,

enabling advancements in biomedical research, cell-based therapies, and drug discovery. The

primary challenge in cryopreservation is mitigating the damaging effects of ice crystal formation

and osmotic stress on cellular structures. While dimethyl sulfoxide (DMSO) and glycerol are the

most commonly used cryoprotective agents (CPAs), they can exhibit cellular toxicity. Recent

research into natural cryopreservation mechanisms has highlighted the potential of urea as a

non-toxic, effective cryoprotectant. This document provides detailed application notes and

protocols for utilizing urea in the cryopreservation of biological samples.

The basis for considering urea as a cryoprotectant comes from studies of freeze-tolerant

animals like the wood frog, Rana sylvatica. These amphibians accumulate high concentrations

of urea in their tissues, which, in conjunction with glucose, allows them to survive the freezing

of a significant portion of their body water[1][2]. Urea's cryoprotective effects are attributed to

both colligative and non-colligative properties. Colligatively, it lowers the freezing point and

reduces the amount of ice formed, thereby minimizing cellular dehydration[1]. Non-colligatively,

it is thought to stabilize macromolecules and cellular structures at low temperatures[3].

These application notes provide a starting point for researchers to explore the use of urea as a

cryoprotectant for various cell types. The provided protocols are generalized and may require

optimization for specific cell lines or biological samples.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b7761121?utm_src=pdf-interest
https://www.benchchem.com/product/b7761121?utm_src=pdf-body
https://www.benchchem.com/product/b7761121?utm_src=pdf-body
https://www.benchchem.com/product/b7761121?utm_src=pdf-body
https://www.benchchem.com/product/b7761121?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18775934/
https://pubmed.ncbi.nlm.nih.gov/16244167/
https://www.benchchem.com/product/b7761121?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18775934/
https://journals.biologists.com/jeb/article/208/21/4079/15837/Cryoprotection-by-urea-in-a-terrestrially
https://www.benchchem.com/product/b7761121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7761121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following tables summarize key quantitative data from studies on the cryoprotective effects

of urea. This data is primarily derived from research on the wood frog, Rana sylvatica, and

provides a basis for the development of cryopreservation protocols for other biological systems.

Table 1: Urea Concentrations and Survival in Rana sylvatica

Parameter
Normouremic
(Control)

Hyperuremic (Urea-
Treated)

Reference

Urea Concentration ~10 µmol/mL ~70 µmol/mL [1]

Survival after Freezing

at -4°C
64% 100% [1]

Table 2: In Vitro Cryoprotective Efficacy of Urea on Rana sylvatica Erythrocytes

Cryoprotectant Concentration
% Reduction
in Hemolysis
(-4°C)

% Reduction
in Hemolysis
(-6°C)

Reference

Urea 40 mmol/L 70% 33% [3]

Urea 80 mmol/L
Indistinguishable

from 40 mmol/L

Indistinguishable

from 40 mmol/L
[3]

Table 3: Comparison of Urea with Other Cryoprotectants on Rana sylvatica Erythrocytes

Cryoprotectant
Efficacy in Preventing
Lysis and LDH Leakage

Reference

Urea Comparable to glycerol [2]

Urea
As good as or better than

glucose
[2]
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Experimental Protocols
The following are generalized protocols for the cryopreservation of cell suspensions using a

urea-based cryoprotectant solution. It is crucial to optimize these protocols for your specific cell

type and experimental conditions.

Protocol 1: Preparation of Urea-Based Cryopreservation
Medium
Objective: To prepare a sterile cryopreservation medium containing urea.

Materials:

Basal cell culture medium (e.g., DMEM, RPMI-1640)

Fetal Bovine Serum (FBS), heat-inactivated

Urea, molecular biology grade

Sterile, deionized water

0.22 µm sterile filter

Procedure:

Prepare a sterile, concentrated urea stock solution.

Dissolve urea in basal medium or sterile water to create a 1 M stock solution. For

example, dissolve 6.006 g of urea in a final volume of 100 mL of basal medium.

Sterilize the urea stock solution by passing it through a 0.22 µm filter.

Prepare the final cryopreservation medium.

The final concentration of urea may need to be optimized. Based on the data from Rana

sylvatica, a starting range of 40-80 mM is recommended.
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The final concentration of FBS can also be varied, with 10-20% being a common starting

point for many cell lines.

Example for a final concentration of 80 mM Urea and 10% FBS:

To a sterile 50 mL conical tube, add:

8.6 mL of basal cell culture medium

1.0 mL of heat-inactivated FBS

0.4 mL of 1 M sterile urea stock solution

Mix gently by inverting the tube.

Store the cryopreservation medium at 4°C for up to one week. Pre-chilling the medium to

4°C before use is recommended.

Protocol 2: Cryopreservation of Adherent Cells with
Urea-Based Medium
Objective: To cryopreserve adherent cells using a urea-based cryoprotectant.

Materials:

Healthy, sub-confluent culture of adherent cells

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA or other cell dissociation reagent

Urea-based cryopreservation medium (from Protocol 1), chilled to 4°C

Cryogenic vials

Controlled-rate freezing container (e.g., Mr. Frosty)

-80°C freezer
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Liquid nitrogen storage dewar

Procedure:

Harvest the cells.

Aspirate the culture medium from the flask.

Wash the cell monolayer with sterile PBS.

Add the appropriate volume of trypsin-EDTA to detach the cells.

Incubate at 37°C until cells are detached.

Neutralize the trypsin with an equal volume of complete culture medium.

Prepare the cell suspension.

Transfer the cell suspension to a sterile conical tube.

Centrifuge at 300 x g for 5 minutes.

Aspirate the supernatant.

Resuspend the cells in cryopreservation medium.

Gently resuspend the cell pellet in the chilled urea-based cryopreservation medium to a

final concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

Aliquot the cell suspension.

Dispense 1 mL of the cell suspension into each labeled cryogenic vial.

Freeze the cells.

Place the cryogenic vials into a controlled-rate freezing container.

Place the container in a -80°C freezer overnight. This will achieve a cooling rate of

approximately -1°C/minute[4][5].

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b7761121?utm_src=pdf-body
https://www.stemcell.com/cryopreservation-basics-protocols-and-best-practices-for-freezing-cells
https://www.abcam.com/en-us/technical-resources/protocols/cryopreservation-of-mammalian-cell-lines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7761121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Long-term storage.

The next day, transfer the vials to a liquid nitrogen dewar for long-term storage in the

vapor phase (-135°C to -190°C)[4][6].

Protocol 3: Thawing of Cryopreserved Cells
Objective: To thaw cells cryopreserved with a urea-based medium and return them to culture.

Materials:

Cryopreserved cells

37°C water bath

Complete cell culture medium, pre-warmed to 37°C

Sterile conical tube

70% ethanol

Procedure:

Rapidly thaw the cells.

Remove a cryogenic vial from liquid nitrogen storage.

Immediately place the vial in a 37°C water bath, ensuring the cap does not go below the

water line.

Gently agitate the vial until only a small ice crystal remains.

Dilute the cryopreservation medium.

Wipe the outside of the vial with 70% ethanol.

In a sterile environment, immediately and slowly transfer the contents of the vial to a

conical tube containing 9 mL of pre-warmed complete culture medium. This gradual

dilution helps to reduce osmotic shock.
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Pellet and resuspend the cells.

Centrifuge the cell suspension at 300 x g for 5 minutes.

Aspirate the supernatant containing the urea-based cryopreservation medium.

Gently resuspend the cell pellet in the desired volume of fresh, pre-warmed complete

culture medium.

Plate the cells.

Transfer the cell suspension to a new culture flask.

Monitor cell viability and attachment.

Check the cells for attachment and viability after 24 hours. It is normal to observe some

cell death post-thaw. A media change after 24 hours can help remove dead cells and

debris.

Visualizations
Proposed Mechanism of Urea Cryoprotection
The following diagram illustrates the proposed dual mechanism of action for urea as a

cryoprotectant.
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Click to download full resolution via product page

Caption: Proposed dual mechanism of urea cryoprotection.

Experimental Workflow for Cryopreservation with Urea
This diagram outlines the general workflow for cryopreserving biological samples using a urea-

based cryoprotectant.
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Caption: General experimental workflow for urea-based cryopreservation.

Logical Relationship for Protocol Optimization
This diagram illustrates the logical steps and considerations for optimizing a urea-based

cryopreservation protocol for a new cell type.
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Caption: Logical workflow for optimizing urea cryopreservation protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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